molecular formula C8H10N2S B7725443 N'-(4-methylphenyl)carbamimidothioic acid

N'-(4-methylphenyl)carbamimidothioic acid

Cat. No.: B7725443
M. Wt: 166.25 g/mol
InChI Key: VXLFMCZPFIKKDZ-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)carbamimidothioic acid is an organic compound with the molecular formula C8H10N2S It is characterized by the presence of a carbamimidothioic acid group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)carbamimidothioic acid typically involves the reaction of 4-methylphenyl isothiocyanate with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-methylphenyl isothiocyanate+AmmoniaN’-(4-methylphenyl)carbamimidothioic acid\text{4-methylphenyl isothiocyanate} + \text{Ammonia} \rightarrow \text{N'-(4-methylphenyl)carbamimidothioic acid} 4-methylphenyl isothiocyanate+Ammonia→N’-(4-methylphenyl)carbamimidothioic acid

Industrial Production Methods

Industrial production methods for N’-(4-methylphenyl)carbamimidothioic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-methylphenyl)carbamimidothioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-methyl-N-[(4-methylphenyl)methyl]carbamimidothioic acid
  • Carbamimidothioic acid, N-methyl-N’-nitro-, methyl ester
  • Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester

Uniqueness

N’-(4-methylphenyl)carbamimidothioic acid is unique due to its specific structural features and reactivity. Its 4-methylphenyl group imparts distinct chemical properties, making it valuable for various applications.

Properties

IUPAC Name

N'-(4-methylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLFMCZPFIKKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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